Ac-IETD-AMC

Übersicht

Beschreibung

Ac-IETD-AMC is a fluorogenic substrate used primarily to measure the activity of caspase-8 and granzyme B. It contains an acetyl moiety and is frequently utilized in various scientific research applications, particularly in the study of apoptosis and cell death mechanisms .

Wissenschaftliche Forschungsanwendungen

Caspase Activity Assays

Caspase-8 Measurement

Ac-IETD-AMC is primarily employed to quantify caspase-8 activity in various cell types. This enzyme plays a crucial role in the extrinsic apoptotic pathway, which is activated by death receptors. Researchers utilize this compound to monitor the activation of this pathway under different experimental conditions, such as drug treatment or genetic manipulation.

Protocol Overview

A typical assay involves preparing a stock solution of this compound in dimethyl sulfoxide (DMSO) and diluting it in a suitable buffer. The fluorescence intensity, indicative of caspase activity, is measured using a fluorescence microplate reader after incubation with cell lysates or live cells treated with apoptotic stimuli .

Cancer Research

Role in Apoptosis Induction

this compound has been instrumental in studies investigating the apoptotic effects of various compounds on cancer cells. For instance, research has shown that certain natural products can induce apoptosis in tumor cells via caspase-8 activation, demonstrating the utility of this compound in evaluating potential anticancer agents .

Case Study: Hispanolone Derivatives

A study explored the antitumoral effects of labdane diterpenoids, which activate caspase-8 leading to mitochondrial signaling and subsequent apoptosis in tumor cells. The use of this compound allowed researchers to confirm the involvement of caspase-8 in these processes, highlighting its significance as a tool for drug development .

Immunological Applications

Granzyme B Substrate

In addition to measuring caspase-8 activity, this compound serves as a substrate for granzyme B, an enzyme released by cytotoxic T cells and natural killer cells during immune responses. This application is vital for understanding immune-mediated cell death and evaluating the efficacy of immunotherapies .

Experimental Protocols

The following table summarizes key experimental protocols utilizing this compound:

| Step | Description |

|---|---|

| 1 | Prepare a 10 mM stock solution of this compound in DMSO. |

| 2 | Dilute stock solution to desired concentration (e.g., 50 µM) in buffer (Tris buffer pH 7.4). |

| 3 | Mix equal volumes of cell lysate or treated cells with the substrate solution. |

| 4 | Incubate at room temperature for at least 1 hour. |

| 5 | Measure fluorescence intensity using a microplate reader. |

Technical Specifications

This compound has specific technical properties that enhance its utility:

Wirkmechanismus

Target of Action

Ac-Ile-Glu-Thr-Asp-AMC, also known as Ac-IETD-AMC, is a fluorogenic substrate primarily targeted towards caspase-8 and granzyme B . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in various vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

The interaction of Ac-Ile-Glu-Thr-Asp-AMC with its targets involves the hydrolysis of the substrate by caspase-8, which generates a highly fluorescent product, 7-amido-4-methylcoumarin (AMC) . This fluorescence can be monitored and used to measure the activity of caspase-8 in biological samples .

Biochemical Pathways

The action of Ac-Ile-Glu-Thr-Asp-AMC is closely tied to the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. Caspases, the primary targets of Ac-Ile-Glu-Thr-Asp-AMC, play a central role in the execution of apoptosis . The activation of caspase-8, in particular, is a critical step in the extrinsic apoptosis pathway .

Pharmacokinetics

The pharmacokinetic properties of Ac-Ile-Glu-Thr-Asp-AMC are crucial for its function as a research tool. It is soluble in DMSO and should be diluted with a buffer at pH 7.5 for use . The compound’s molecular weight is 675.68 , which may influence its distribution and elimination in biological systems.

Result of Action

The hydrolysis of Ac-Ile-Glu-Thr-Asp-AMC by caspase-8 results in the generation of the highly fluorescent 7-amido-4-methylcoumarin (AMC) . This fluorescence can be detected and quantified, providing a measure of caspase-8 activity in the sample. Therefore, the use of Ac-Ile-Glu-Thr-Asp-AMC can help in studying the role of caspase-8 in apoptosis and potentially in various diseases where apoptosis is dysregulated .

Biochemische Analyse

Biochemical Properties

Ac-Ile-Glu-Thr-Asp-AMC serves as a substrate for caspase 8 and granzyme B. Caspase 8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli. It is an attractive therapeutic target for various degenerative disorders. Granzyme B is a serine protease found in cytotoxic T-cells and natural killer cells. It cleaves and activates several caspases involved in apoptosis. The interaction between Ac-Ile-Glu-Thr-Asp-AMC and these enzymes results in the release of free fluorescent 7-amino-4-methylcoumarin, which can be quantified by its fluorescence emission .

Cellular Effects

Ac-Ile-Glu-Thr-Asp-AMC influences cellular processes by serving as a substrate for caspase 8 and granzyme B, thereby facilitating the study of apoptosis. The cleavage of Ac-Ile-Glu-Thr-Asp-AMC by these enzymes leads to the activation of downstream caspases, which execute the apoptotic program. This process affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of Ac-Ile-Glu-Thr-Asp-AMC involves its cleavage by caspase 8 and granzyme B. Caspase 8, upon activation, cleaves Ac-Ile-Glu-Thr-Asp-AMC at the aspartic acid residue, releasing the fluorescent 7-amino-4-methylcoumarin. This cleavage event is a critical step in the apoptotic cascade, leading to the activation of other caspases and the execution of apoptosis. Granzyme B, released by cytotoxic T-cells and natural killer cells, also cleaves Ac-Ile-Glu-Thr-Asp-AMC, contributing to the apoptotic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-Ile-Glu-Thr-Asp-AMC can be observed over time by monitoring the fluorescence emission of the released 7-amino-4-methylcoumarin. The stability and degradation of Ac-Ile-Glu-Thr-Asp-AMC are crucial factors in these studies. It is typically stored at -20°C or below to maintain its stability. Long-term effects on cellular function can be assessed by conducting in vitro or in vivo studies, where the sustained activity of caspase 8 and granzyme B can be monitored .

Dosage Effects in Animal Models

The effects of Ac-Ile-Glu-Thr-Asp-AMC vary with different dosages in animal models. At optimal dosages, it effectively serves as a substrate for caspase 8 and granzyme B, facilitating the study of apoptosis. At high doses, it may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can be observed, where a minimum concentration of Ac-Ile-Glu-Thr-Asp-AMC is required to elicit a measurable response .

Metabolic Pathways

Ac-Ile-Glu-Thr-Asp-AMC is involved in the apoptotic pathway, where it serves as a substrate for caspase 8 and granzyme B. These enzymes cleave Ac-Ile-Glu-Thr-Asp-AMC, leading to the activation of downstream caspases and the execution of apoptosis. The metabolic flux and metabolite levels can be influenced by the activity of these enzymes, as they regulate the progression of the apoptotic process .

Transport and Distribution

Within cells, Ac-Ile-Glu-Thr-Asp-AMC is transported and distributed to regions where caspase 8 and granzyme B are active. It may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments. The accumulation of Ac-Ile-Glu-Thr-Asp-AMC in these regions allows for efficient cleavage by the target enzymes, leading to the release of fluorescent 7-amino-4-methylcoumarin .

Subcellular Localization

The subcellular localization of Ac-Ile-Glu-Thr-Asp-AMC is primarily determined by the activity of caspase 8 and granzyme B. These enzymes are typically found in the cytoplasm and are recruited to specific sites during apoptosis. Ac-Ile-Glu-Thr-Asp-AMC may be directed to these sites through targeting signals or post-translational modifications, ensuring its availability for cleavage by the enzymes. This localization is essential for the efficient execution of the apoptotic program .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-IETD-AMC involves the incorporation of the acetyl moiety into the peptide sequence. The general procedure includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Acetylation: The peptide is acetylated to introduce the acetyl moiety.

Coupling with AMC: The acetylated peptide is then coupled with 7-amido-4-methylcoumarin (AMC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-IETD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis of the amide bond in the presence of these enzymes releases the fluorescent AMC moiety .

Common Reagents and Conditions

Reagents: Dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and tris buffer.

Conditions: The reactions are typically carried out at room temperature or 37°C, with a pH of around 7.4.

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ac-DEVD-AMC: A substrate for caspase-3.

Ac-YVAD-AMC: A substrate for caspase-1.

Ac-LEHD-AMC: A substrate for caspase-9

Uniqueness

Ac-IETD-AMC is unique due to its specificity for caspase-8 and granzyme B. This specificity makes it an invaluable tool for studying the activity of these enzymes in various biological contexts. Its ability to produce a fluorescent signal upon cleavage allows for easy and accurate measurement of enzyme activity .

Biologische Aktivität

Ac-IETD-AMC (Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to study caspase-8 activity, which plays a crucial role in apoptosis and inflammation. This compound has gained attention in various research fields due to its specificity for caspase-8, making it an essential tool for understanding apoptotic pathways and their implications in diseases.

| Property | Details |

|---|---|

| Molecular Formula | C31H41N5O12 |

| Molecular Weight | 675.7 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in DMSO |

This compound is designed to be cleaved by caspase-8, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The fluorescence intensity correlates with the enzymatic activity of caspase-8, allowing researchers to quantify caspase activity in various biological samples. This property is particularly useful in apoptosis studies, where caspase activation is a hallmark event.

Biological Activity and Applications

- Apoptosis Induction : this compound is widely utilized in apoptosis research. It has been shown to effectively measure caspase-8 activity in various cell types, including immune cells and cancer cells. For instance, studies have demonstrated that treatment with this compound can reveal significant increases in caspase-8 activity following apoptotic stimuli such as tumor necrosis factor (TNF) or Fas ligand exposure .

- Inflammation Studies : Beyond apoptosis, this compound has been implicated in studies of inflammatory responses. Caspase-8 plays a dual role in apoptosis and inflammation, making this substrate valuable for understanding cytokine processing and immune responses during infections .

- Cancer Research : The ability of this compound to monitor caspase-8 activity has also been leveraged in cancer research. It aids in evaluating the efficacy of chemotherapeutic agents that induce apoptosis through the extrinsic pathway mediated by caspases .

Case Study 1: LPS-Induced Apoptosis

A study investigated the role of this compound in measuring caspase-8 activity during lipopolysaccharide (LPS)-induced apoptosis in transformed bovine brain endothelial cells (TBBEC). The results indicated that LPS treatment significantly increased caspase-8 activity as measured by this compound cleavage, suggesting a critical role for this pathway in mediating cell death under inflammatory conditions .

Case Study 2: Granzyme B Activation

In another study focusing on immune responses, researchers utilized this compound to assess granzyme B activity in cytotoxic T lymphocytes. The findings revealed that granzyme B could activate caspase-8, leading to apoptosis in target cells, highlighting the compound's utility in dissecting immune-mediated cell death mechanisms .

Research Findings Summary

- Caspase Activation Kinetics : Time-course studies using this compound demonstrated that caspase-8 activation peaks at specific time points post-stimulation with apoptotic signals (e.g., TNF) and correlates with morphological changes indicative of apoptosis .

- Dose-Response Relationships : Experiments have shown that the fluorescence intensity from this compound cleavage exhibits a linear relationship with increasing concentrations of cell lysates, confirming its applicability for quantitative assays .

- Inhibition Studies : Research involving specific inhibitors of caspases indicated that blocking caspase-8 activity significantly reduced cell death induced by various apoptotic stimuli, underscoring the importance of this pathway in cellular responses to stress .

Eigenschaften

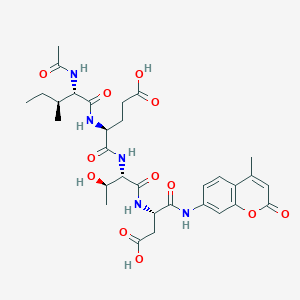

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ac-Ile-Glu-Thr-Asp-AMC in studying apoptosis induced by ω-3 polyunsaturated fatty acids?

A: Ac-Ile-Glu-Thr-Asp-AMC is a substrate that becomes fluorescent upon cleavage by active caspase-8. In the provided research, this property was used to assess the activity of caspase-8 in HL-60 cells treated with ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [, ]. Increased fluorescence indicated higher caspase-8 activity, suggesting its involvement in the apoptotic pathway triggered by ω-3 PUFAs.

Q2: How does Ac-Ile-Glu-Thr-Asp-AMC help confirm the role of caspase-8 in ω-3 PUFA-induced apoptosis?

A: Researchers used Ac-IETD-CHO, a specific inhibitor of caspase-8, alongside Ac-Ile-Glu-Thr-Asp-AMC to confirm the role of caspase-8 in the observed apoptosis []. When HL-60 cells were co-cultured with ω-3 PUFAs and Ac-IETD-CHO, the fluorescence signal from Ac-Ile-Glu-Thr-Asp-AMC decreased, indicating reduced caspase-8 activity. This reduction in activity correlated with a decrease in apoptosis, confirming caspase-8 as a key player in the apoptotic pathway activated by ω-3 PUFAs.

Q3: What are the implications of understanding the role of caspases in apoptosis for cancer research?

A: The research highlights the potential of ω-3 PUFAs and transmembrane TNFα as anti-cancer agents, as they were shown to induce apoptosis in HL-60 cells [, ]. Understanding the role of caspases, particularly caspase-8, in this process opens avenues for developing targeted therapies. By manipulating caspase activity, researchers could potentially enhance the sensitivity of cancer cells to treatments or develop new therapeutic strategies altogether.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.